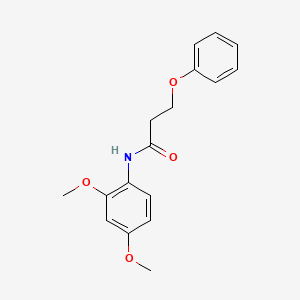
N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide and related compounds often involves complex organic reactions. For example, Coutts and Malicky (1973) described the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, which are analogs of a known hallucinogen and share structural similarities with N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide (Coutts & Malicky, 1973).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray diffraction, IR, NMR, and UV-Vis spectra. For example, Demir et al. (2016) conducted a detailed structural analysis of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, using these methods (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide can be inferred from studies on similar compounds. Browne et al. (1981) discussed the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, which might offer insights into the reactivity of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide (Browne et al., 1981).
Physical Properties Analysis
The physical properties of compounds structurally related to N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide, such as crystal structure and solubility, have been examined. Kolev et al. (1995) studied the crystal structure of a similar compound, providing valuable information on molecular conformation and intermolecular interactions (Kolev et al., 1995).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group interactions can be derived from studies on analogous compounds. Saxena et al. (2003) investigated polyamides and poly(amide-imide)s derived from a compound with a similar structural framework, shedding light on the chemical behavior of N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide (Saxena et al., 2003).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-8-9-15(16(12-14)21-2)18-17(19)10-11-22-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRDMJMLHLFXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5528679.png)
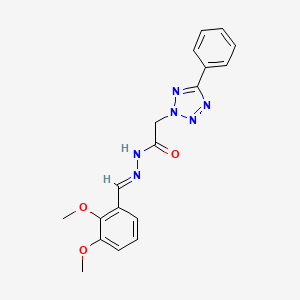


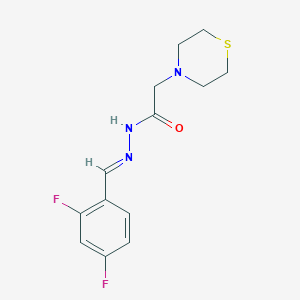
![2-chloro-6-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5528719.png)
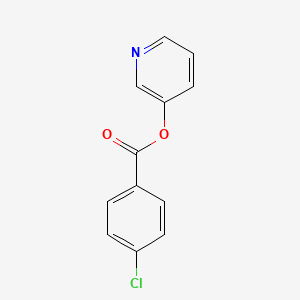

![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-pyrrolidinesulfonamide](/img/structure/B5528750.png)
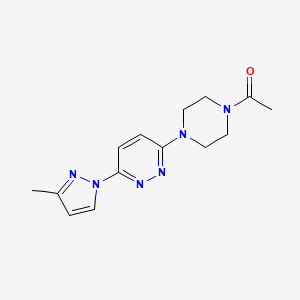
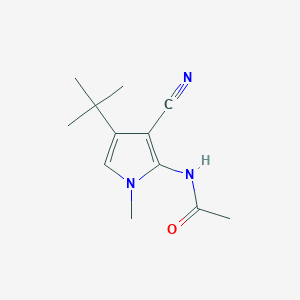

![3-(3-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5528777.png)